molecular formula C11H14BrFO2 B13931831 1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene

1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene

Cat. No.: B13931831
M. Wt: 277.13 g/mol
InChI Key: VVVDNFZXWXNILI-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H14BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring, along with an isopropyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

    Substitution Reactions:

    Methoxymethoxy Protection: The methoxymethoxy group is introduced to protect the hydroxyl group during the synthesis process.

    Isopropylation: The isopropyl group is added through alkylation reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or fluorine groups to hydrogen.

    Substitution: Electrophilic and nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed to reveal the hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can undergo hydrolysis to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets.

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-isopropyl-5-(methoxymethoxy)benzene can be compared with similar compounds such as:

  • 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene
  • 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene
  • 1-Bromo-3-fluoro-2-methoxybenzene

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of bromine, fluorine, isopropyl, and methoxymethoxy groups in this compound gives it distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H14BrFO2

Molecular Weight

277.13 g/mol

IUPAC Name

1-bromo-3-fluoro-5-(methoxymethoxy)-2-propan-2-ylbenzene

InChI

InChI=1S/C11H14BrFO2/c1-7(2)11-9(12)4-8(5-10(11)13)15-6-14-3/h4-5,7H,6H2,1-3H3

InChI Key

VVVDNFZXWXNILI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1Br)OCOC)F

Origin of Product

United States

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